molecular formula C9H8N2O2 B8725125 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B8725125
M. Wt: 176.17 g/mol
InChI Key: JWWQHMUSBJSOKZ-UHFFFAOYSA-N
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Description

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H8N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h2-5,12H,1H3

InChI Key

JWWQHMUSBJSOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-3-benzyloxypyridine (5.01 g) in polyphosphoricacid (40 ml) was dropwise added ethyl acetoacetate (6.51 g) at 60° C., and the mixture was warmed at 100° C. for 3 hours. The mixture was poured into ice water, neutralized with sodium hydroxide and extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (methanol-chloroform) to give 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (880 mg).
Quantity
5.01 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoricacid
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 1.1 g of 2-amino-3-hydroxypyridine VIII and 1.1 g of etyl acetoacetate is added 4 ml of polyphosphoric acid and the resultant mixture is stirred under heating at 100° C. for 4 hours. The reaction mixture is poured into ice water, and the resulting solution is adjusted to PH 4 with 2N aqueous sodium hydroxide, then to PH 7 with aqueous sodium carbonate and shaken with CHCl3. The organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated to give 0.9 g of the titled compound XV-1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
55.5%

Synthesis routes and methods III

Procedure details

A mixture of 110.0 g of 2-amino-3-pyridinol and 130.0 g of methyl 2-aminocrotonate are heated at an internal temperature of 110°-115° for approximately 4 hours. The solid product is sublimed in vacuo to give about 140.0 g of product, m.p. 144°-145°.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

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